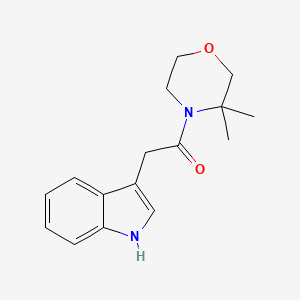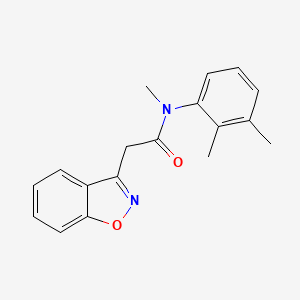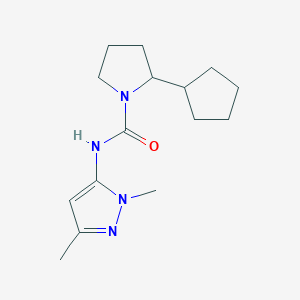
4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its potential applications in medicine. It is a sulfonamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the development or progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide may have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies related to its potential use in medicine. However, one of the limitations of using this compound is its limited availability and high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research related to 4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide. These include:
1. Further studies to elucidate the mechanism of action of this compound and its potential targets in various diseases.
2. Development of more efficient and cost-effective methods for the synthesis of this compound.
3. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
4. Studies to evaluate the safety and efficacy of this compound in clinical trials for various diseases.
5. Exploration of the potential use of this compound in other areas of research, such as drug discovery or chemical biology.
In conclusion, 4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide is a promising compound that has shown potential applications in medicine. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves the reaction between 4-ethoxybenzenesulfonyl chloride and 2-methyl-3-pyrrolidin-1-ylpropylamine. This reaction takes place in the presence of a suitable base and solvent, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide is primarily related to its potential therapeutic applications. Studies have shown that this compound has potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-methyl-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-21-15-6-8-16(9-7-15)22(19,20)17-12-14(2)13-18-10-4-5-11-18/h6-9,14,17H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXJRTZONXTONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)
![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)



![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)

![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)